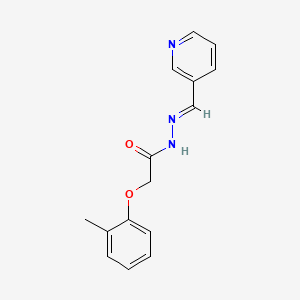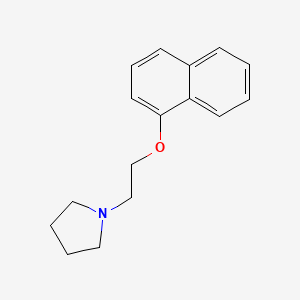![molecular formula C14H21NO2 B3854760 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2-(2-phenoxyethoxy)ethyl group
Mechanism of Action
Target of Action
The primary target of 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine is Leukotriene A4 (LTA4) hydrolase . This enzyme is a key player in the production of Leukotriene B4 (LTB4), a pro-inflammatory mediator . LTB4 has been implicated in the pathogenesis of several diseases, including inflammatory bowel disease (IBD) and psoriasis .
Mode of Action
This compound acts as a potent inhibitor of LTA4 hydrolase . It was found to be a potent, competitive, reversible inhibitor of both the hydrolase and peptidase activity of human LTA4 hydrolase . By inhibiting this enzyme, the compound effectively suppresses the production of LTB4 .
Biochemical Pathways
The inhibition of LTA4 hydrolase disrupts the biosynthesis of LTB4, a metabolite of arachidonic acid . LTB4 is synthesized by several cell types, including eosinophils, neutrophils, and macrophages . It is a potent stimulant of human neutrophils, inducing chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells .
Pharmacokinetics
Similar compounds have demonstrated good oral activity in mouse ex vivo whole blood assays , suggesting potential bioavailability.
Result of Action
By inhibiting the production of LTB4, this compound can potentially mitigate the inflammatory response associated with conditions like IBD and psoriasis . This could result in reduced chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 2-(2-phenoxyethoxy)ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromide, displacing the bromide ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(2-Phenoxyethoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.
Industry: Utilized in the development of novel materials, such as polymers and surfactants, due to its unique structural features.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the 2-(2-phenoxyethoxy)ethyl substitution.
N-Substituted Pyrrolidines: Compounds with various substituents on the pyrrolidine nitrogen, such as N-methylpyrrolidine or N-phenylpyrrolidine.
Phenoxyethoxy Derivatives: Compounds with similar 2-(2-phenoxyethoxy)ethyl groups attached to different core structures.
Uniqueness: 1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the 2-(2-phenoxyethoxy)ethyl group. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-6-14(7-3-1)17-13-12-16-11-10-15-8-4-5-9-15/h1-3,6-7H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVZOSJAUZWXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B3854679.png)
![propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate](/img/structure/B3854685.png)
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3854686.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854694.png)
![2,2,6,6-tetramethyl-4-piperidinyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854699.png)
![ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3854702.png)
![N-(4-CHLORO-2-METHYLPHENYL)-3-{N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3854719.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3854736.png)
![METHYL 4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]BENZOATE](/img/structure/B3854741.png)
![N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B3854747.png)
![3-{N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide](/img/structure/B3854752.png)

![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3854770.png)
